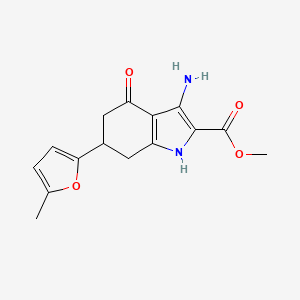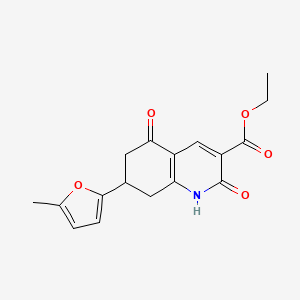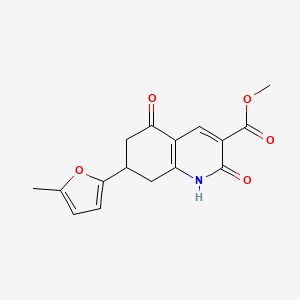
(3,4-Dimethylphenyl)methanethiol
Descripción general
Descripción
“(3,4-Dimethylphenyl)methanethiol” is a chemical compound with the molecular formula C9H12S . It has a molecular weight of 152.26 .
Molecular Structure Analysis
The molecular structure of “(3,4-Dimethylphenyl)methanethiol” consists of a sulfur atom attached to a carbon atom, which is part of a phenyl ring. The phenyl ring is substituted at the 3rd and 4th positions with methyl groups . More detailed structural analysis can be found in scientific literature .
Physical And Chemical Properties Analysis
“(3,4-Dimethylphenyl)methanethiol” is a compound with a molecular weight of 152.26 . The specific physical and chemical properties such as boiling point, melting point, solubility, etc., are not available in the retrieved resources .
Aplicaciones Científicas De Investigación
Cancer Research
Methanethiol, a compound related to (3,4-Dimethylphenyl)methanethiol, has been identified as a potential biomarker for non-invasive cancer diagnosis . It is the predominant cancer-associated volatile sulfur compound (VSC) and has been proposed as a promising biomarker for non-invasive cancer diagnosis . Dysregulation of sulfur metabolism in cancer cells can result in elevated levels of VSCs in body fluids, breath, and/or excretions of cancer patients .
Microbiome Studies
Gut bacteria are a major exogenous source of exposure to methanethiol . Methanethiol-producing strains such as Fusobacterium nucleatum are highly abundant in the gut microbiome of colorectal carcinoma (CRC) patients . This suggests that (3,4-Dimethylphenyl)methanethiol could also be used in microbiome studies to understand the role of sulfur compounds in gut health and disease.
Metabolic Studies
Methanethiol becomes rapidly degraded through the methanethiol oxidase (MTO) activity of selenium-binding protein 1 (SELENBP1) . However, SELENBP1, which is considered a tumor suppressor, is often downregulated in tumor tissues . This suggests that (3,4-Dimethylphenyl)methanethiol could be used in metabolic studies to understand the role of sulfur metabolism in health and disease.
Chemical Synthesis
(3,4-Dimethylphenyl)methanethiol is a chemical compound with the CAS Number: 4496-95-1 . It could be used in chemical synthesis and material science for the development of new compounds and materials .
Environmental Studies
Methanethiol is known to inhibit methane oxidation and growth of certain microorganisms . This suggests that (3,4-Dimethylphenyl)methanethiol could also be used in environmental studies to understand the role of sulfur compounds in microbial ecology and biogeochemical cycles .
Pharmaceutical Research
Given its potential role in cancer diagnosis and sulfur metabolism, (3,4-Dimethylphenyl)methanethiol could be used in pharmaceutical research for the development of new diagnostic tools and therapeutic strategies .
Propiedades
IUPAC Name |
(3,4-dimethylphenyl)methanethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12S/c1-7-3-4-9(6-10)5-8(7)2/h3-5,10H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZELNMWPKGYYFIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CS)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-Dimethylphenyl)methanethiol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Phenyl-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-thiophen-2-ylmethylene]-amine](/img/structure/B1456829.png)

![3-{[(2-Methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-yl)methyl]thio}propanoic acid](/img/structure/B1456834.png)



![4-(5-methyl-2-thienyl)-4,4a-dihydro-1H-pyrimido[4,5-b]indol-2-amine](/img/structure/B1456841.png)


![Spiro[3.3]heptan-1-OL](/img/structure/B1456847.png)

![11-methyl-3-(5-methyl-2-furyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B1456850.png)
